molecular formula C16H13BrN2O2 B7786943 (2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal

(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal

Cat. No.: B7786943
M. Wt: 345.19 g/mol
InChI Key: AFWHSCXDFCWFOK-XDJHFCHBSA-N
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Description

(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal is an organic compound characterized by the presence of a bromophenyl group and a methylphenyl hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal typically involves the condensation of 4-bromobenzaldehyde with 3-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with varying degrees of oxidation.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: In the development of novel materials with specific electronic and optical properties.

    Biology: As a probe for studying biological processes and interactions.

    Industry: In the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromophenyl and methylphenyl groups can engage in π-π interactions with aromatic residues in proteins, while the hydrazinylidene moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal
  • (2E)-3-(4-fluorophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal
  • (2E)-3-(4-iodophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal

Comparison:

  • Uniqueness: The presence of the bromine atom in (2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)18-19-15(10-20)16(21)12-5-7-13(17)8-6-12/h2-10,18H,1H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWHSCXDFCWFOK-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C=O)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C=O)/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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